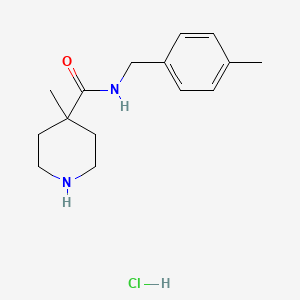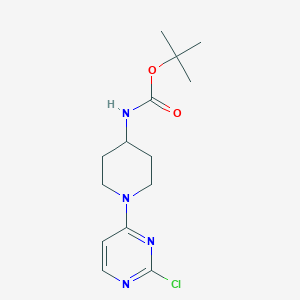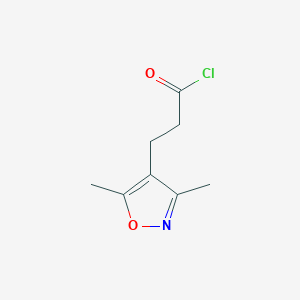
3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride
Vue d'ensemble
Description
“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a chemical compound with the CAS Number: 358721-54-7 . It has a molecular weight of 187.63 and its IUPAC name is 3-(3,5-dimethyl-4-isoxazolyl)propanoyl chloride .
Molecular Structure Analysis
The InChI code for “3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is 1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Photochemical Studies and Intermediate Capture
Research has shown the significance of 3,5-dimethylisoxazole in photochemistry, particularly in capturing elusive nitrile ylides as intermediates in isoxazole-oxazole photoisomerization. Studies involving UV laser-induced photochemistry and low-temperature matrix isolation, coupled with infrared spectroscopy, have provided insights into the photoproducts and structural nature of these intermediates (Nunes, Reva, & Fausto, 2013).
Palladium-Catalyzed Cross-Coupling Reactions
The application of 3,5-dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions has been explored. This has led to the formation of 4-aryl-3,5-dimethylisoxazoles and their subsequent conversion to other compounds, demonstrating the utility of this compound in synthetic organic chemistry (Labadie, 1994).
Novel Compound Synthesis
A significant application includes the synthesis of novel compounds like 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g] [1,3,5]oxadiazocine-4-thiones. This synthesis involves a series of reactions, including condensation with salicylaldehydes and subsequent smooth ring closure, indicating the versatility of 3,5-dimethylisoxazole in heterocyclic chemistry (Rajanarendar, Reddy, & Srinivas, 2008).
Alkylation and Functionalization
Studies have also explored the alkylation of 3,5-dimethylisoxazole, yielding various substituted isoxazoles. These studies not only focus on the alkylation process but also on the hydrogenolysis and hydrolysis of these compounds, contributing to a broader understanding of functional group transformations in organic chemistry (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Polymerization and Material Science Applications
In the realm of material science, 3,5-dimethyl-4-vinylisoxazole has been prepared and used in radical-initiated polymerizations, leading to polymers with pendant isoxazole rings. This highlights the role of 3,5-dimethylisoxazole derivatives in the development of new polymeric materials (Bertini, Munno, & Pocci, 1976).
Coordination Chemistry and Ligand Design
Research into the design of semi-rigid ligands for coordination chemistry has utilized derivatives of 3,5-dimethylisoxazole. This includes studies on the interconversion of cage structures and coordination networks, demonstrating the compound's potential in designing complex molecular architectures (Burrows, Frost, Mahon, Raithby, Richardson, & Stevenson, 2010).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315-H318-H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWGRIZQAVFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
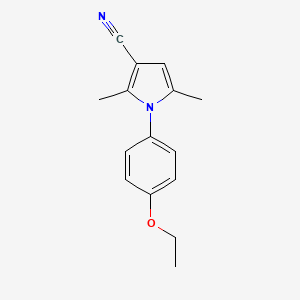
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
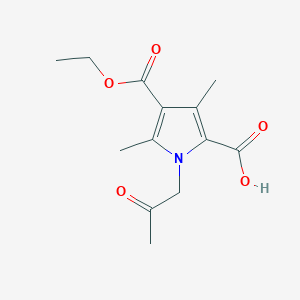
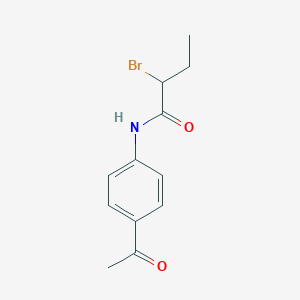
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)

